

Technical Support Center: ODM-203 Animal Studies

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Compound of Interest

Compound Name: ODM-203

Cat. No.: B8093364

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This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing variability in animal studies involving the dual FGFR and VEGFR inhibitor, **ODM-203**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **ODM-203**?

A1: **ODM-203** is an orally available, selective inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] By inhibiting these receptor tyrosine kinases, **ODM-203** can suppress tumor angiogenesis and cell proliferation in tumors that overexpress these receptors.[2][3][4]

Q2: Which animal models are suitable for **ODM-203** efficacy studies?

A2: Both xenograft and syngeneic models have been successfully used to evaluate the in vivo efficacy of **ODM-203**. [3][4] FGFR-dependent xenograft models using cell lines with known FGFR genomic alterations (e.g., H1581, SNU16, RT4) are appropriate to assess direct anti-tumor effects.[3][5] Angiogenic models, such as the orthotopic Renca syngeneic model, are suitable for evaluating the anti-angiogenic and immunomodulatory effects of **ODM-203**. [3][4][6]

Q3: What is a recommended starting dose for **ODM-203** in mouse models?

A3: Published studies have shown significant anti-tumor activity of **ODM-203** at doses ranging from 7 to 40 mg/kg, administered orally once daily.[5][6][7] The optimal dose will depend on the specific animal model and tumor type. Dose-response studies are recommended to determine the most effective and well-tolerated dose for your specific experimental setup.

Q4: What are the expected on-target adverse effects of **ODM-203** in animals?

A4: As a dual inhibitor of FGFR and VEGFR, **ODM-203** may cause on-target adverse effects. Inhibition of FGFR can lead to hyperphosphatemia and dermatologic toxicities such as hair loss and dry skin.[8][9][10][11] VEGFR inhibition is associated with cardiovascular effects like hypertension, as well as potential for bleeding and delayed wound healing.[12][13][14][15] Careful monitoring of animal health is crucial during the study.

Troubleshooting Guide

This guide addresses specific issues that may arise during **ODM-203** animal studies and provides potential solutions to minimize variability.

Issue	Potential Cause(s)	Recommended Solution(s)
High variability in tumor growth within the same treatment group	<ul style="list-style-type: none">- Inconsistent tumor cell implantation: Variation in the number of viable cells injected or the injection site can lead to different growth rates.- Animal health status: Underlying health issues can affect tumor take rate and growth.- Genetic drift of cell lines: Prolonged cell culture can lead to changes in cell line characteristics.	<ul style="list-style-type: none">- Standardize cell implantation technique, including cell count, injection volume, and anatomical location.- Ensure all animals are healthy and of a similar age and weight at the start of the study.- Use low-passage cell lines and regularly perform cell line authentication.
Inconsistent drug exposure	<ul style="list-style-type: none">- Improper formulation: ODM-203 is poorly soluble in water, and an inadequate formulation can lead to variable absorption.[2][16][17]- Inaccurate oral gavage technique: Incorrect administration can result in dosing errors or aspiration.[18][19][20][21][22]	<ul style="list-style-type: none">- Develop a stable and homogenous formulation for ODM-203. Common approaches for poorly soluble compounds include suspensions in vehicles like 0.5% carboxymethylcellulose (CMC).[2][16][23][17]- Ensure all personnel are properly trained in oral gavage techniques. Verify correct placement of the gavage needle to avoid administration into the trachea.[18][19][20][21][22]
Unexpected toxicity or weight loss	<ul style="list-style-type: none">- Dose is too high: The maximum tolerated dose (MTD) can vary between different animal strains and models.- Off-target effects: While ODM-203 is selective, off-target activities at higher concentrations cannot be ruled out.- On-target toxicities: As	<ul style="list-style-type: none">- Conduct a dose-escalation study to determine the MTD in your specific model.[24][25]- Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and skin abnormalities.- Consider implementing supportive care

noted in the FAQs, FGFR and VEGFR inhibition can lead to systemic side effects.[\[8\]](#)[\[9\]](#)[\[11\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

measures if on-target toxicities are observed.

Lack of anti-tumor efficacy

- Sub-optimal dosing or formulation: Insufficient drug exposure due to low dose or poor bioavailability. - Tumor model resistance: The chosen tumor model may not be dependent on FGFR or VEGFR signaling. - Drug resistance: Development of acquired resistance mechanisms during treatment.

- Confirm the dose and formulation are appropriate to achieve therapeutic concentrations. - Verify the expression and activation of FGFR and VEGFR in your tumor model. - For long-term studies, consider that resistance may develop.

Data from In Vivo Studies

The following tables summarize quantitative data from published animal studies with **ODM-203**.

Table 1: In Vivo Efficacy of **ODM-203** in Xenograft Models

Cell Line	Animal Model	ODM-203 Dose (mg/kg, p.o., qd)	Treatment Duration (days)	Tumor Growth Inhibition (%)	Reference
RT4	Athymic Nude Mice	20	21	37	[5]
RT4	Athymic Nude Mice	40	21	92	[5]
SNU16	Athymic Nude Mice	30	12	Not reported, but significant reduction in tumor volume	[5]

Table 2: In Vivo Efficacy of **ODM-203** in a Syngeneic Angiogenesis Model

Cell Line	Animal Model	ODM-203 Dose (mg/kg, p.o., qd)	Treatment Duration (days)	Primary Tumor Growth Inhibition (%)	Reference
Renca	BALB/c Mice	7	21	39	[6]
Renca	BALB/c Mice	20	21	58	[6]
Renca	BALB/c Mice	40	21	75	[6]

Experimental Protocols

Subcutaneous Xenograft Model Protocol

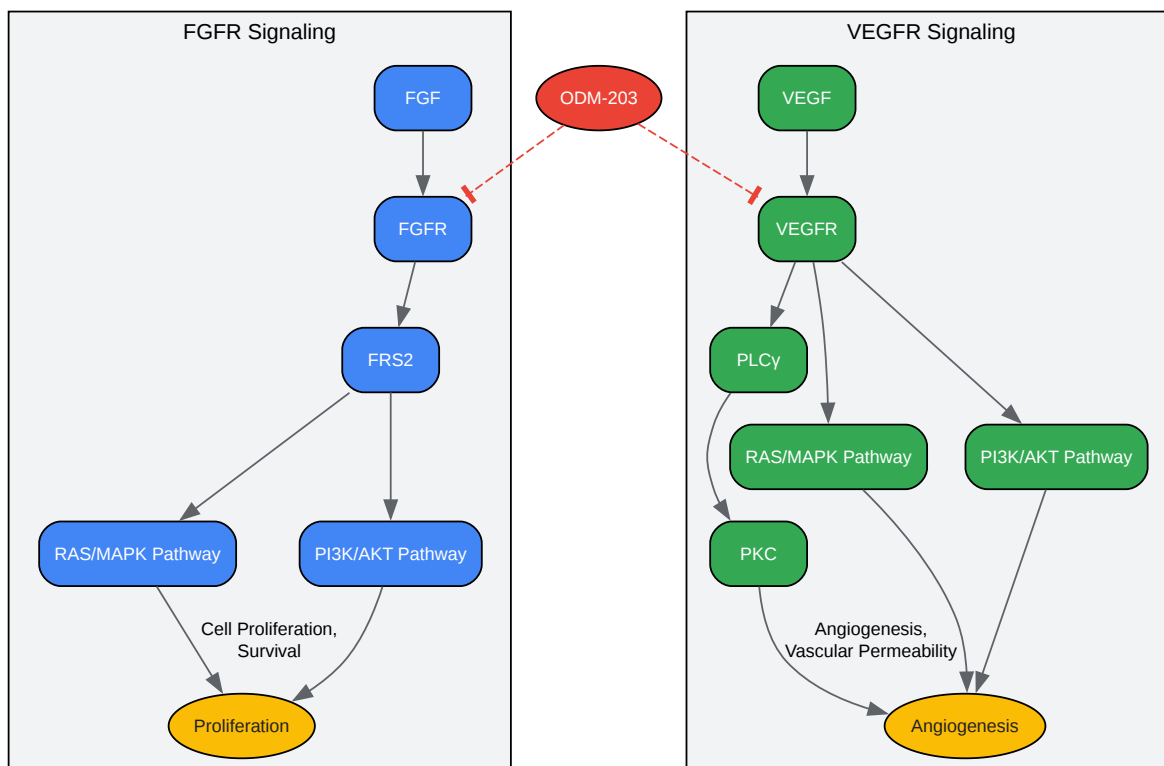
- Cell Culture: Culture human cancer cell lines (e.g., RT4, SNU16) in appropriate media and conditions. Harvest cells during the logarithmic growth phase.
- Animal Model: Use immunodeficient mice (e.g., athymic nude mice), typically 6-8 weeks old.
- Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5×10^6 cells in 100 μ L of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week.[\[4\]](#) Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
- Drug Administration: Prepare **ODM-203** in a suitable vehicle (e.g., 0.5% CMC) and administer orally by gavage once daily. The vehicle alone is administered to the control group.
- Efficacy Evaluation: Continue treatment for a specified period (e.g., 21 days). Monitor tumor volume and body weight throughout the study.

- Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).

Orthotopic Syngeneic Model Protocol

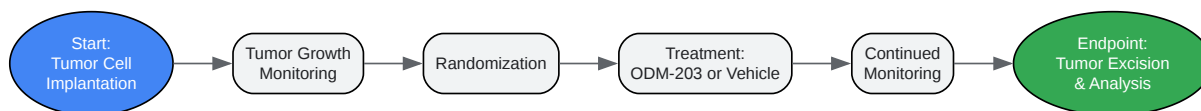
- Cell Culture: Culture murine renal adenocarcinoma cells (Renca) in appropriate media.
- Animal Model: Use immunocompetent BALB/c mice.
- Tumor Cell Implantation: Surgically implant Renca cells (e.g., 1×10^5 cells in 20 μ L of PBS) under the kidney capsule.
- Treatment: Begin treatment with **ODM-203** or vehicle on a specified day post-implantation.
- Efficacy Evaluation: After a defined treatment period (e.g., 21 days), euthanize the animals.
- Endpoint Analysis: Excise the primary tumor and weigh it. Examine other organs, such as the lungs, for metastases.

Visualizations



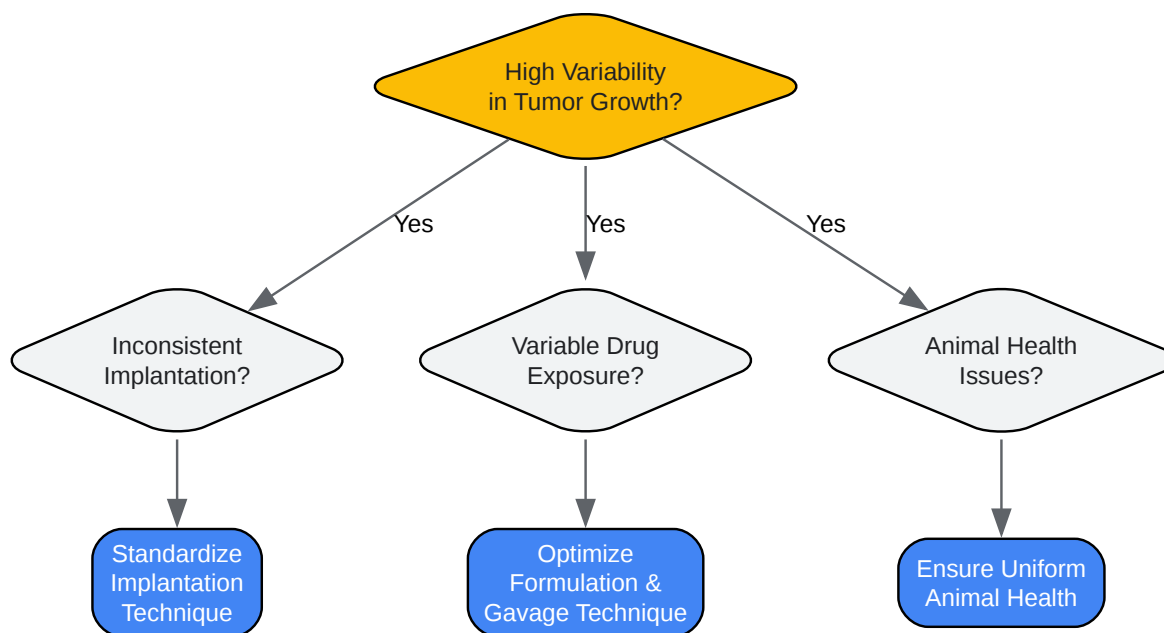
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Caption: Dual inhibition of FGFR and VEGFR signaling pathways by **ODM-203**.



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Caption: General experimental workflow for in vivo efficacy studies.



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Caption: Logical approach to troubleshooting high tumor growth variability.

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